molecular formula C21H20BrNO3 B214593 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214593
M. Wt: 414.3 g/mol
InChI Key: RTECWRJKUGXFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as ABDO, is a chemical compound that belongs to the family of indole derivatives. ABDO has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives is not fully understood. However, several studies have suggested that 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives exert their biological activity through various mechanisms, including the inhibition of enzyme activity, induction of apoptosis, and regulation of signaling pathways. For instance, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to inhibit the activity of topoisomerase I, which is essential for DNA replication and transcription. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have been shown to exhibit several biochemical and physiological effects. For instance, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to inhibit the activity of acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease. 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have also been shown to exhibit potent antioxidant activity, which is essential for the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have several advantages for lab experiments. For instance, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives are easy to synthesize and can be modified to enhance their biological activity. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives exhibit potent biological activity against various diseases, making them suitable for drug discovery and medicinal chemistry research. However, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have several limitations for lab experiments. For instance, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives are highly reactive and can cause toxicity in cells. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives can exhibit low solubility in aqueous solutions, making them difficult to work with in lab experiments.

Future Directions

Several future directions can be explored in the research of 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives. For instance, further studies can be conducted to elucidate the mechanism of action of 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives can be modified to enhance their solubility and reduce their toxicity in cells. Additionally, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives can be tested for their potential applications in other fields, including synthetic organic chemistry and materials science.

Synthesis Methods

The synthesis of 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multi-step process that requires the use of various chemical reagents and techniques. The first step involves the condensation of 2,4-dimethylbenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2,4-dimethylphenyl)-1-ethoxycarbonyl-1,3-dihydro-2H-indol-2-one. The second step involves the bromination of the above compound using N-bromosuccinimide (NBS) to form 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one).

Scientific Research Applications

1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been widely studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the synthesis of 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives with enhanced biological activity against various diseases, including cancer, HIV, and Alzheimer's disease. 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to exhibit potent antiproliferative activity against cancer cell lines, including breast, lung, and colon cancer. Moreover, 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have been shown to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus. 1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one derivatives have also been shown to exhibit potent acetylcholinesterase inhibitory activity, which is crucial for the treatment of Alzheimer's disease.

properties

Product Name

1-allyl-5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H20BrNO3

Molecular Weight

414.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H20BrNO3/c1-4-9-23-18-8-6-15(22)11-17(18)21(26,20(23)25)12-19(24)16-7-5-13(2)10-14(16)3/h4-8,10-11,26H,1,9,12H2,2-3H3

InChI Key

RTECWRJKUGXFQO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC=C)O)C

Origin of Product

United States

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